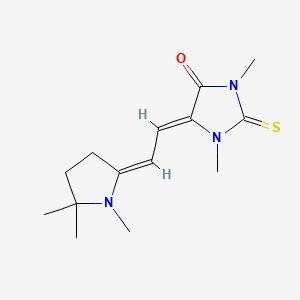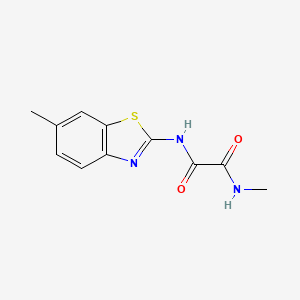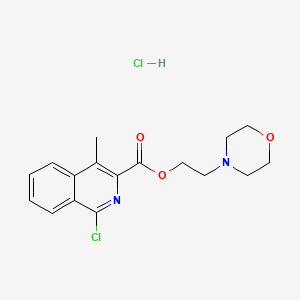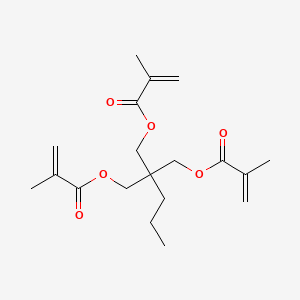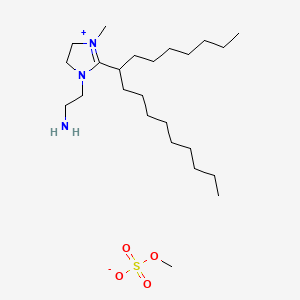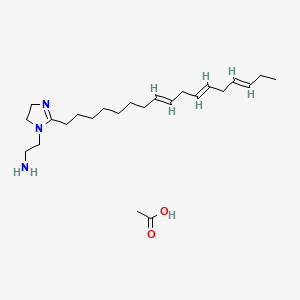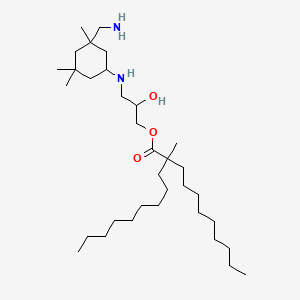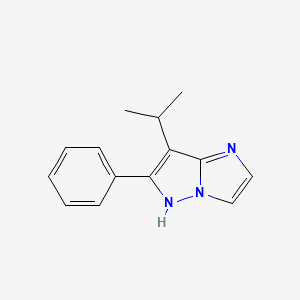
7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that belongs to the class of imidazo-pyrazoles This compound is characterized by its unique structure, which includes an imidazo ring fused to a pyrazole ring, with a phenyl group at the 6th position and an isopropyl group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-phenylpyrazole with isopropyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe in biological assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyridine
- 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)thiazole
- 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)oxazole
Uniqueness
Compared to similar compounds, 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole exhibits unique properties due to the presence of the pyrazole ring. This ring structure imparts distinct electronic and steric characteristics, which can influence the compound’s reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
130598-83-3 |
|---|---|
Formule moléculaire |
C14H15N3 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
6-phenyl-7-propan-2-yl-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C14H15N3/c1-10(2)12-13(11-6-4-3-5-7-11)16-17-9-8-15-14(12)17/h3-10,16H,1-2H3 |
Clé InChI |
ZZLBUIQATLYXHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(NN2C1=NC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


